1,3-Dichloraceton-D4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

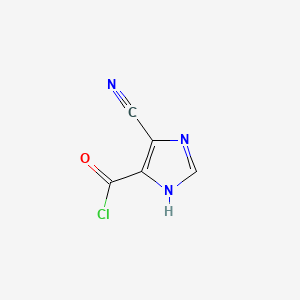

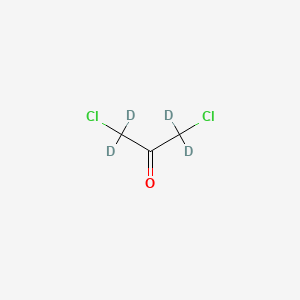

1,3-Dichloroacetone-D4 is a deuterated form of 1,3-dichloroacetone, a dihaloketone derivative. This compound is characterized by the presence of two chlorine atoms attached to the first and third carbon atoms of the acetone molecule, with deuterium atoms replacing the hydrogen atoms. It is a crystalline solid with a melting point of 39-41°C and is known for its high chemical reactivity due to the presence of three vicinal electrophilic carbons .

Wissenschaftliche Forschungsanwendungen

1,3-Dichloroacetone-D4 has several scientific research applications, including:

Chemistry: It is used as a reagent in the synthesis of complex multicyclic peptides and other organic compounds.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is used in drug discovery and development, particularly in the synthesis of peptide-based therapeutics.

Industry: 1,3-Dichloroacetone-D4 is used in the production of fine chemicals and as an intermediate in various industrial processes

Wirkmechanismus

Target of Action

The primary target of 1,3-Dichloroacetone-D4 is free cysteine side-chains in proteins . Cysteine is a sulfur-containing amino acid that plays a crucial role in protein structure and function through the formation of disulfide bonds.

Mode of Action

1,3-Dichloroacetone-D4 interacts with its targets through an SN2 reaction . This reaction selectively links free cysteine side-chains with an acetone-like bridge, effectively creating a bond between two cysteine residues . This reaction is used to dimerize cyclic peptide monomers, creating novel bicyclic dimeric peptides .

Biochemical Pathways

The SN2 reaction mediated by 1,3-Dichloroacetone-D4 affects the biochemical pathways involved in peptide dimerization . Dimerization of peptides is a strategy to increase binding affinity, potency, and/or resistance to inactivation for peptide agonists and antagonists . The creation of bicyclic dimeric peptides can lead to greater structural complexity and potentially enhanced biological activity .

Pharmacokinetics

One of the acetone-linked dimeric peptides synthesized using 1,3-dichloroacetone-d4 was analyzed for proteolytic stability in human serum and was observed to still be fully intact after 48 hours . This suggests that peptides synthesized using 1,3-Dichloroacetone-D4 may have enhanced stability and potentially improved bioavailability.

Result of Action

The result of the action of 1,3-Dichloroacetone-D4 is the formation of bicyclic dimeric peptides . These peptides have increased structural complexity compared to their monomeric counterparts. The increased complexity could potentially enhance the peptides’ biological activity, including their binding affinity and resistance to inactivation .

Biochemische Analyse

Biochemical Properties

1,3-Dichloroacetone-D4, like its non-deuterated counterpart, plays a role in biochemical reactions, particularly in the synthesis of complex multicyclic peptides . It interacts with free cysteine side-chains in proteins, linking them with an acetone-like bridge via an SN2 reaction . This reaction is used to dimerize cyclic peptide monomers, creating novel bicyclic dimeric peptides .

Cellular Effects

The effects of 1,3-Dichloroacetone-D4 on cells are primarily related to its role in the synthesis of complex peptides. The creation of these peptides can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of 1,3-Dichloroacetone-D4 involves its ability to selectively link free cysteine side-chains in proteins via an SN2 reaction . This reaction forms an acetone-like bridge, enabling the dimerization of cyclic peptide monomers to create novel bicyclic dimeric peptides . This process can influence enzyme activity, biomolecular interactions, and gene expression within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, one of the acetone-linked dimeric peptides created using 1,3-Dichloroacetone-D4 was analyzed for proteolytic stability in human serum and was observed to still be fully intact after 48 hours . This suggests that 1,3-Dichloroacetone-D4 and the peptides it helps form have significant stability over time.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dichloroacetone-D4 can be synthesized through the chlorination of deuterated acetone in methanol. The reaction involves the substitution of hydrogen atoms with chlorine atoms in the presence of a chlorinating agent. An alternative method involves the in situ formation of a lithium carbenoid, such as chloromethyllithium, which reacts with the ethyl ester of deuterated chloroacetic acid .

Industrial Production Methods

Industrial production of 1,3-dichloroacetone-D4 typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired chemical purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dichloroacetone-D4 undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as oxygen, sulfur, and nitrogen-containing compounds.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Elimination Reactions: Under certain conditions, 1,3-dichloroacetone-D4 can undergo elimination reactions to form unsaturated compounds

Common Reagents and Conditions

Nucleophiles: Oxygen, sulfur, and nitrogen-containing nucleophiles are commonly used in substitution reactions.

Catalysts: Catalysts such as copper(II) and palladium are often employed to facilitate the reactions.

Solvents: Organic solvents like tetrahydrofuran (THF) and methanol are frequently used to dissolve the reactants and control the reaction environment

Major Products

The major products formed from these reactions include substituted acetones, unsaturated ketones, and various cyclic compounds. The specific products depend on the nature of the nucleophile and the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dichloroacetone: The non-deuterated form of the compound, which has similar reactivity but different isotopic composition.

1,3-Dichloro-2-propanol: A related compound with a hydroxyl group instead of a carbonyl group.

1,3-Dibromoacetone: A similar compound with bromine atoms instead of chlorine atoms.

1,3-Difluoroacetone: A compound with fluorine atoms instead of chlorine atoms.

Uniqueness

1,3-Dichloroacetone-D4 is unique due to its deuterated nature, which makes it useful in studies involving isotopic labeling. The presence of deuterium atoms can influence the compound’s physical and chemical properties, making it valuable in various research applications, including mechanistic studies and the development of deuterium-labeled drugs .

Eigenschaften

IUPAC Name |

1,3-dichloro-1,1,3,3-tetradeuteriopropan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O/c4-1-3(6)2-5/h1-2H2/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNMBRGCANLOEG-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)C([2H])([2H])Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Aminooxy)acetyl]-4-methylpiperazine](/img/structure/B569482.png)

![5-Methylimidazo[1,2-c]pyrimidine](/img/structure/B569493.png)

![3H-[1,4]dioxino[2,3-e]benzimidazole](/img/structure/B569495.png)